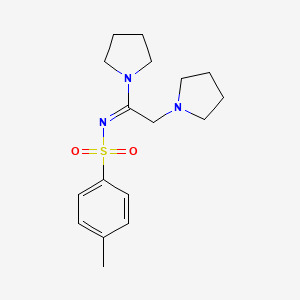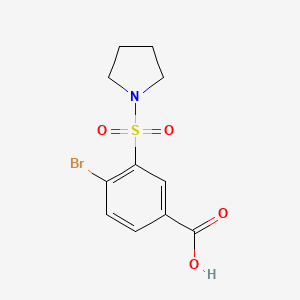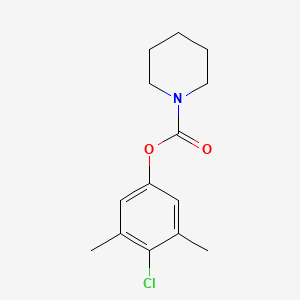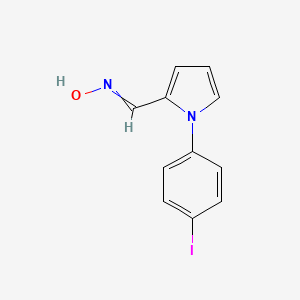![molecular formula C16H15N3O3S B5795979 2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5795979.png)
2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone is a novel organic molecule that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is also known as FMT, and it belongs to the class of triazole-based compounds.
Aplicaciones Científicas De Investigación
FMT has shown promising results in various scientific research applications. One of the most significant applications of FMT is in the field of medicinal chemistry. FMT has been found to possess potent anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. It has also been found to possess anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.
Mecanismo De Acción
The exact mechanism of action of FMT is not fully understood. However, it is believed that FMT exerts its anti-cancer and anti-inflammatory effects by inhibiting various enzymes and signaling pathways that are involved in these processes. FMT has been shown to inhibit the activity of various kinases, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
FMT has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of cancer cells. FMT has also been found to inhibit the production of various inflammatory cytokines and to reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. However, FMT has some limitations as well. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, FMT has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy in animal models.
Direcciones Futuras
There are several future directions for research on FMT. One area of research is to investigate the potential of FMT as a therapeutic agent for various cancers and inflammatory diseases. More research is also needed to determine the safety and efficacy of FMT in animal models and humans. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for FMT. Finally, further studies are needed to elucidate the exact mechanism of action of FMT and to identify potential targets for drug development.
Conclusion:
In conclusion, FMT is a novel organic compound that has shown promising results in various scientific research applications. It possesses potent anti-cancer and anti-inflammatory properties and has been found to inhibit various enzymes and signaling pathways that are involved in these processes. FMT has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on FMT, and more studies are needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of FMT involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis of FMT are 4-methoxybenzaldehyde, 2-furylacetonitrile, and thiosemicarbazide. These materials are reacted together in the presence of a catalyst to produce the desired compound. The final product is then purified using various techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-19-15(14-4-3-9-22-14)17-18-16(19)23-10-13(20)11-5-7-12(21-2)8-6-11/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSXDXIUJLLLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)OC)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5795912.png)
![4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5795931.png)





![3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5795955.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5795967.png)
![1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5795974.png)

